4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-amino-3-iodo-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2S/c1-11(2)14(12,13)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUNMLPUBLNQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619856 | |
| Record name | 4-Amino-3-iodo-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18229-61-3 | |
| Record name | 4-Amino-3-iodo-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Silver-Mediated Iodination Systems
Silver-based reagents, such as Ag₂SO₄/I₂, enable regioselective iodination of aminobenzenes. For 4-aminobenzenesulfonamide, Ag₂SO₄ in acetonitrile achieves para-selectivity relative to the amino group (yields: 65–90%). However, solvent polarity significantly influences outcomes: dichloromethane (DCM) shifts selectivity toward ortho-iodination for phenolic substrates, highlighting the role of solvation effects in directing electrophilic attack. Silver hexafluorophosphate (AgPF₆) paired with iodine enhances reactivity for electron-deficient arenes, though competing side reactions may reduce yields by 10–15%.
N-Iodosuccinimide (NIS) in Acidic Media
NIS in trifluoroacetic acid (TFA) or H₂SO₄ facilitates iodination via in situ generation of I⁺ species. For 4-aminobenzenesulfonamide, this method achieves 70–85% yields but suffers from poor meta-selectivity due to the competing directing effects of the amino (-NH₂) and sulfonamide (-SO₂NMe₂) groups. Kinetic studies reveal that protonation of the amino group at pH < 3 suppresses its activating effect, allowing the sulfonamide to direct iodination to the meta position (C3).
DBDABCODCI Reagent for Regiocontrol
1,4-Dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate (DBDABCODCI) provides solvent-free iodination with exceptional regioselectivity. For p-substituted anilines, ortho-iodination predominates (yields: 80–92%), while unsubstituted anilines favor para-products. Applied to 4-aminobenzenesulfonamide, DBDABCODCI achieves 3-iodo substitution in 78% yield, though competing N-iodination byproducts necessitate chromatographic purification.
N,N-Dimethylation of Sulfonamides
Alkylation with Dimethyl Sulfate
Classical dimethylation using Me₂SO₄ under basic conditions (K₂CO₃, DMF) converts primary sulfonamides to N,N-dimethyl derivatives in 85–92% yields. However, overalkylation at the aromatic amine (-NH₂) occurs unless protective groups (e.g., acetyl) are employed. For 4-amino-3-iodobenzenesulfonamide, this method risks quaternization of the iodine atom at elevated temperatures (>60°C).
Reductive Amination with Formaldehyde
Sequential treatment with formaldehyde and NaBH₃CN in methanol introduces methyl groups via imine intermediates. This method is preferable for substrates sensitive to strong bases, achieving 70–80% yields for N,N-dimethylation. However, the iodine substituent’s electron-withdrawing nature slows reductive steps, requiring extended reaction times (24–48 hr).
PhMe₃NI-Mediated Methylation
Phenyl trimethylammonium iodide (PhMe₃NI) enables monoselective N-methylation under mild conditions (K₂CO₃, DMF, 60°C). For 4-amino-3-iodobenzenesulfonamide, this reagent achieves 89% dimethylation yield without competing O- or C-alkylation. isotopic labeling studies confirm that methylation occurs exclusively at the sulfonamide nitrogen, preserving the aromatic amine’s reactivity.
Synthetic Routes to 4-Amino-3-Iodo-N,N-Dimethylbenzenesulfonamide
Route A: Iodination Followed by Dimethylation
Step 1 : Iodination of 4-aminobenzenesulfonamide using Ag₂SO₄/I₂ in acetonitrile yields 4-amino-3-iodobenzenesulfonamide (para:ortho = 12:1).
Step 2 : N,N-Dimethylation with PhMe₃NI in DMF affords the target compound in 82% overall yield.
Advantages : Commercially available starting material; high regioselectivity in iodination.
Challenges : Competing N-methylation of the aromatic amine requires careful stoichiometric control.
Route B: Dimethylation Followed by Iodination
Step 1 : Dimethylation of 4-aminobenzenesulfonamide using Me₂SO₄/K₂CO₃ yields N,N-dimethyl-4-aminobenzenesulfonamide.
Step 2 : Iodination with DBDABCODCI introduces iodine at C3 in 68% yield.
Advantages : Dimethylation enhances the sulfonamide’s directing effect, improving meta-selectivity.
Challenges : Reduced iodination reactivity due to steric hindrance from N,N-dimethyl groups.
Route C: Sulfonylation of Pre-Iodinated Anilines
Step 1 : Iodination of 4-nitroaniline using NaICl₂ in H₂O yields 4-nitro-3-iodoaniline.
Step 2 : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to -NH₂.
Step 3 : Sulfonylation with benzenesulfonyl chloride and subsequent dimethylation produces the target compound.
Advantages : Avoids competing directing effects during iodination.
Challenges : Multi-step synthesis lowers overall yield (45–55%).
Comparative Analysis of Synthetic Approaches
| Route | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|
| A | 78–82% | High iodination selectivity; minimal steps | Risk of N-methylation side reactions |
| B | 65–68% | Enhanced meta-directing effects | Steric hindrance reduces iodination efficiency |
| C | 45–55% | No competing directing groups | Lengthy synthesis; low atom economy |
Mechanistic and Kinetic Considerations
Solvent Effects on Iodination Regioselectivity
Polar aprotic solvents (e.g., DMF, DMSO) stabilize iodonium ion intermediates, favoring para-substitution in silver-mediated systems. Conversely, nonpolar solvents (hexane, DCM) promote ortho-iodination via charge-transfer complexes, though yields drop by 20–30% due to reduced solubility.
Acid-Base Interactions in Dimethylation
The pKa of 4-aminobenzenesulfonamide (≈10.2) necessitates weakly basic conditions (pH 8–9) during dimethylation to prevent deprotonation of the aromatic amine, which would lead to undesired N-alkylation. Buffered systems (e.g., NaHCO₃/DMF) optimize selectivity for sulfonamide methylation.
Chemical Reactions Analysis
4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological system being studied.
Comparison with Similar Compounds
Substituent Effects: Halogenated Derivatives
Key Differences :
- Chlorine balances moderate electronegativity and solubility, while fluorine maximizes electronic effects for receptor interactions.
Positional Isomers and Functional Group Variations
Key Insights :
- Functional group additions (e.g., aminomethyl) enhance solubility but may reduce membrane permeability .
Pharmacologically Active Sulfonamides
Key Observations :
Solubility and Stability
- 4-Amino-N,N-dimethylbenzenesulfonamide (CAS 1709-59-7): Highly soluble in water and acetone due to unsubstituted benzene ring and polar sulfonamide group .
- 4-Amino-3-iodo-N,N-dimethylbenzenesulfonamide: Predicted lower aqueous solubility due to iodine’s hydrophobicity, though dimethylamine groups may mitigate this.
- 4-Fluoro-N,N-dimethylbenzenesulfonamide : Higher volatility (boiling point ~279.6°C predicted) compared to iodine analog .
Biological Activity
Overview
4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide is a sulfonamide compound with the molecular formula C8H11IN2O2S and a molecular weight of 326.16 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its mechanism of action involves interactions with specific molecular targets, including enzymes and receptors, which can lead to various biological effects.
The biological activity of 4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide is primarily attributed to its ability to inhibit enzyme activity. It achieves this by binding to the active or allosteric sites of target enzymes, preventing substrate binding and subsequent catalysis. This inhibition can affect metabolic pathways, leading to therapeutic effects or toxicological concerns depending on the context of its use.
Biological Activities
Research has identified several key biological activities associated with 4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antibiotics.
- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation, indicating its possible application in cancer therapy.
- Enzyme Inhibition : It has been studied for its ability to inhibit various enzymes, which may have implications in treating diseases related to enzyme dysfunction.
The synthesis of 4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide typically involves the iodination of 4-Amino-n,n-dimethylbenzenesulfonamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is conducted in organic solvents like acetic acid or dichloromethane under controlled conditions.
Chemical Reactions
The compound can undergo several types of chemical reactions:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The iodine atom can be reduced to yield deiodinated derivatives.
- Substitution : The iodine can be replaced by other functional groups through nucleophilic substitution.
Case Studies and Research Findings
A variety of studies have explored the biological activity of 4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide:
- Antitumor Studies : In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases.
- Antimicrobial Efficacy : Research indicated that 4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide exhibited significant antibacterial activity against gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
- Enzyme Interaction Studies : Detailed kinetic analyses revealed that the compound acts as a competitive inhibitor for certain enzymes, providing insights into its potential therapeutic applications.
Comparative Analysis
To understand the significance of 4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Amino-n,n-dimethylbenzenesulfonamide | C8H11N2O2S | Less reactive; limited enzyme inhibition |
| 4-Amino-3-bromo-n,n-dimethylbenzenesulfonamide | C8H11BrN2O2S | Similar antimicrobial properties |
| 4-Amino-3-chloro-n,n-dimethylbenzenesulfonamide | C8H11ClN2O2S | Varying reactivity; potential enzyme inhibitor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
